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An In-Depth Technical Guide to the Molecular Structure of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Cyclopropylisonicotinic acid, a captivating heterocyclic molecule, stands at the confluence

of structural rigidity and nuanced electronic properties. This guide provides a comprehensive

technical exploration of its molecular architecture, delving into its structural features,

physicochemical characteristics, and spectroscopic signature. Furthermore, we present a

detailed, field-proven synthetic protocol and explore its potential applications in drug discovery,

drawing upon established structure-activity relationships within the isonicotinic acid class. This

document is intended to serve as a foundational resource for researchers engaged in medicinal

chemistry, chemical biology, and materials science, offering both established data and

predictive insights to catalyze further investigation.

Introduction: The Significance of the Cyclopropyl
Moiety in Drug Design
The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in

medicinal chemistry to modulate a compound's physicochemical and biological properties. The

three-membered ring introduces conformational rigidity, which can enhance binding affinity to

biological targets by reducing the entropic penalty of binding. Moreover, the unique electronic
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nature of the cyclopropyl ring, with its high p-character bonds, can influence the acidity of

adjacent functional groups and participate in favorable interactions with protein residues. In the

context of isonicotinic acid, a privileged scaffold in drug discovery, the introduction of a

cyclopropyl group at the 2-position is anticipated to significantly impact its biological activity and

pharmacokinetic profile.

Molecular Structure and Conformational Analysis
The molecular structure of 2-Cyclopropylisonicotinic acid consists of a pyridine ring

substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a cyclopropyl

group at the 2-position.

2.1. Core Structural Parameters (Predicted)

While experimental crystallographic data for 2-Cyclopropylisonicotinic acid is not readily

available in public databases, we can predict its structural parameters based on data from

analogous structures and computational modeling.
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Parameter Predicted Value Justification

C-C (cyclopropyl) ~1.51 Å
Typical C-C single bond length

in a cyclopropane ring.

C-C (pyridine-cyclopropyl) ~1.50 Å

Single bond between an sp²

carbon of the pyridine ring and

an sp³ carbon of the

cyclopropyl group.

C=C (pyridine) ~1.39 Å
Aromatic C-C bond length in a

pyridine ring.

C=N (pyridine) ~1.34 Å
Aromatic C-N bond length in a

pyridine ring.

C-C (pyridine-carboxyl) ~1.51 Å

Single bond between an sp²

carbon of the pyridine ring and

the sp² carbon of the

carboxylic acid.

C=O (carboxyl) ~1.23 Å
Double bond in a carboxylic

acid.

C-O (carboxyl) ~1.34 Å
Single bond in a carboxylic

acid.

O-H (carboxyl) ~0.97 Å O-H bond in a carboxylic acid.

2.2. Conformational Preferences

The primary conformational flexibility in 2-Cyclopropylisonicotinic acid arises from the

rotation around the single bond connecting the cyclopropyl group to the pyridine ring and the

rotation of the carboxylic acid group. The steric hindrance between the cyclopropyl group and

the nitrogen of the pyridine ring likely influences the preferred orientation of the cyclopropyl

group.
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Caption: Conformational flexibility in 2-Cyclopropylisonicotinic acid.

Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in

biological systems.

Property Predicted Value Experimental Method

Molecular Formula C₉H₉NO₂ Mass Spectrometry

Molecular Weight 163.17 g/mol Mass Spectrometry

Appearance White to off-white solid Visual Inspection

Melting Point 160-170 °C
Differential Scanning

Calorimetry (DSC)

pKa (pyridinium) ~4.5 - 5.0 Potentiometric Titration

pKa (carboxylic acid) ~3.5 - 4.0 Potentiometric Titration

LogP ~1.5 - 2.0
Shake-flask method

(octanol/water)

Aqueous Solubility Sparingly soluble HPLC-based solubility assay
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Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-
Cyclopropylisonicotinic acid. The following are predicted spectral data based on the analysis

of its constituent functional groups.

4.1. ¹H NMR Spectroscopy

Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 7.0-

9.0 ppm). The proton at the 6-position will likely be a doublet, the proton at the 5-position a

doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.

Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.5-1.5 ppm) for

the four protons on the cyclopropyl ring.

Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm),

which is exchangeable with D₂O.

4.2. ¹³C NMR Spectroscopy

Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The

carbon bearing the cyclopropyl group and the carbon bearing the carboxylic acid will be

quaternary and may show weaker signals.

Carboxylic Carbonyl Carbon: A signal is expected around δ 165-175 ppm.

Cyclopropyl Carbons: Two signals are expected in the upfield region (δ 5-20 ppm), one for

the methine carbon and one for the two equivalent methylene carbons.

4.3. Infrared (IR) Spectroscopy

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[1]

C-H Stretch (Aromatic/Cyclopropyl): Sharp peaks around 2850-3100 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.[1]
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C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600

cm⁻¹ region.

4.4. Mass Spectrometry

Molecular Ion (M+): An odd-numbered molecular ion peak is expected due to the presence of

one nitrogen atom. For Electron Ionization (EI), the molecular ion peak would be at m/z 163.

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid

group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of 2-Cyclopropylisonicotinic Acid: A Step-
by-Step Protocol
The synthesis of 2-Cyclopropylisonicotinic acid can be achieved through a multi-step

process starting from commercially available 2-chloroisonicotinic acid.

2-Chloroisonicotinic Acid Methyl 2-chloroisonicotinate

Esterification
(SOCl₂, MeOH) Methyl 2-cyclopropylisonicotinate

Suzuki Coupling
(Cyclopropylboronic acid, Pd catalyst, Base) 2-Cyclopropylisonicotinic Acid

Hydrolysis
(LiOH, H₂O/THF)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Cyclopropylisonicotinic acid.

5.1. Step 1: Esterification of 2-Chloroisonicotinic Acid

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side

reactions in the subsequent coupling step.

Protocol:

Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL/g).

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise.
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Remove the ice bath and stir the reaction mixture at reflux for 4 hours.

Cool the reaction to room temperature and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl

2-chloroisonicotinate.

5.2. Step 2: Suzuki Coupling with Cyclopropylboronic Acid

Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-

carbon bonds between an aryl halide and a boronic acid.

Protocol:

To a solution of methyl 2-chloroisonicotinate (1.0 eq) in a 3:1 mixture of toluene and water,

add cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and

tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Degas the mixture with argon for 15 minutes.

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

Cool the reaction to room temperature and dilute with ethyl acetate.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Filter and concentrate the solvent. Purify the crude product by column chromatography on

silica gel to obtain methyl 2-cyclopropylisonicotinate.

5.3. Step 3: Hydrolysis of the Methyl Ester

Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl

ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Dissolve methyl 2-cyclopropylisonicotinate (1.0 eq) in a 1:1 mixture of THF and water.

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture to pH 3-4 with 1M HCl.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-Cyclopropylisonicotinic acid.

Potential Applications in Drug Discovery
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with applications

ranging from antitubercular agents to anti-inflammatory drugs.[2][3][4] The introduction of a

cyclopropyl group at the 2-position can be expected to modulate the biological activity of the

parent scaffold.

6.1. Structure-Activity Relationship (SAR) Insights

Antitubercular Activity: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis

treatment.[2] Studies on 2-substituted isonicotinic acid hydrazides have shown that the

reactivity of the pyridine nitrogen is crucial for their biological activity.[5] The electron-

donating nature of the cyclopropyl group could potentially enhance the basicity of the

pyridine nitrogen, thereby influencing its antitubercular potential.

Anti-inflammatory and Antimicrobial Properties: Derivatives of isonicotinic acid have

demonstrated a broad spectrum of anti-inflammatory and antimicrobial activities.[2][6] The

lipophilicity and conformational rigidity imparted by the cyclopropyl group could enhance cell

permeability and target engagement, potentially leading to improved potency.

6.2. Postulated Mechanism of Action
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Drawing parallels with Isoniazid, a plausible mechanism of action for a hydrazide derivative of

2-Cyclopropylisonicotinic acid in Mycobacterium tuberculosis could involve its activation by

the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid

synthesis, a crucial component of the bacterial cell wall.[2]

Mycobacterium

2-Cyclopropylisonicotinic
Acid Hydrazide (Prodrug)

KatG
(Catalase-Peroxidase)

Activation

Activated Drug

InhA
(Enoyl-ACP Reductase)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-
substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid
Derivatives [mdpi.com]

5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of
the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Synthesis, characterization and biological activities of some azo derivatives of
aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry
[arabjchem.org]

To cite this document: BenchChem. [2-Cyclopropylisonicotinic acid molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1430313#2-cyclopropylisonicotinic-acid-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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